5-(4-Propoxyphenyl)oxazole-2-carboxylic acid

Description

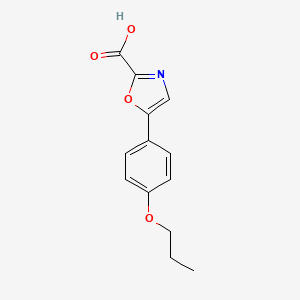

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid (CAS: 1352537-37-1) is an oxazole-based heterocyclic compound with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . The structure comprises an oxazole ring substituted at the 5-position with a 4-propoxyphenyl group and a carboxylic acid moiety at the 2-position. Limited commercial availability is noted, as it is currently out of stock .

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

5-(4-propoxyphenyl)-1,3-oxazole-2-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c1-2-7-17-10-5-3-9(4-6-10)11-8-14-12(18-11)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) |

InChI Key |

TZBNATROFSJGCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

A state-of-the-art approach involves the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles using triflylpyridinium reagents. This method, reported by [ACS The Journal of Organic Chemistry (2025)], avoids traditional multistep sequences. For 5-(4-propoxyphenyl)oxazole-2-carboxylic acid, the protocol proceeds as follows:

-

Activation : The propoxyphenyl-substituted carboxylic acid is treated with DMAP-Tf (1.3 equiv) in dichloromethane (DCM) to form an acylpyridinium intermediate.

-

Cyclization : Ethyl isocyanoacetate (1.2 equiv) is added, followed by heating at 40°C for 30 minutes.

-

Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc gradient).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–96% | |

| Reaction Time | 30–60 minutes | |

| Substrate Compatibility | Broad (aromatic/aliphatic acids) |

Advantages :

-

Eliminates need for pre-functionalized intermediates.

-

Scalable to gram quantities (demonstrated for 5-aminolevulinic acid derivatives).

Limitations :

-

Requires stoichiometric DMAP-Tf, increasing cost.

Classical Oxazole Synthesis via Acylated Amino Acid Cyclodehydration

Methodology Overview

This traditional route involves:

-

N-Acylation : 4-Propoxyphenyl glycine derivatives are acylated with chlorooxalic acid.

-

Cyclodehydration : Using agents like polyphosphoric acid (PPA) or TFAA (trifluoroacetic anhydride) to form the oxazole ring.

-

Step 1 : React 4-propoxybenzoic acid with thionyl chloride to form the acid chloride.

-

Step 2 : Couple with ethyl isocyanoacetate in DCM using triethylamine as base.

-

Step 3 : Cyclize under PPA at 120°C for 4 hours.

Key Data

Advantages :

-

Well-established for structurally complex oxazoles.

Limitations :

Solid-Phase Synthesis for High-Throughput Applications

Methodology Overview

Recent patents (e.g., [US7790720B2]) describe resin-bound synthesis for oxazole libraries. For this compound:

-

Resin Functionalization : Wang resin is loaded with Fmoc-protected hydroxyphenylpropane.

-

Oxazole Formation : On-resin cyclization using HATU/DIEA in DMF.

-

Cleavage : TFA/DCM (95:5) releases the free carboxylic acid.

Key Data

Advantages :

-

Enables parallel synthesis for drug discovery.

Limitations :

-

Requires specialized equipment and resins.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Triflylpyridinium | 70–96 | 30–60 min | High | Moderate |

| Classical Cyclodehydration | 45–60 | 4–8 hrs | Medium | Low |

| Solid-Phase | 55–65 | 24–48 hrs | Low | High |

Critical Reaction Optimization Insights

Solvent Effects

Temperature Control

Chemical Reactions Analysis

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-(4-propoxyphenyl)oxazole-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative. The structural integrity and purity of the synthesized compound are confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Anticancer Properties

Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing significant growth inhibition. The compound's mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis induction |

| MDA-MB-231 (Breast) | 15 | Cell cycle arrest |

| HCT-116 (Colon) | 12 | Inhibition of proliferation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

G Protein-Coupled Receptor Modulation

Emerging research suggests that oxazole derivatives may act as modulators of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. For example, studies have shown that certain derivatives can activate specific GPCRs involved in neurotransmission and metabolic regulation.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. This could make it a valuable candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Material Science Applications

Beyond biological applications, the unique chemical structure of this compound allows for potential use in materials science. Its ability to form stable complexes with metals could lead to applications in catalysis or as a component in organic electronics.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- A study published in Journal of Medicinal Chemistry explored a series of oxazole derivatives for their anticancer properties against multiple cancer types, revealing that modifications to the oxazole ring could enhance potency and selectivity .

- Research conducted by Aziz-ur-Rehman et al. demonstrated the antioxidant properties of related compounds, suggesting potential applications in neuroprotection and aging-related disorders .

Mechanism of Action

The mechanism of action of 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid and related oxazole derivatives:

Key Observations

Substituent Position and Bioactivity: The propoxy group in the target compound enhances lipophilicity compared to methoxy (e.g., 5-(4-methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid) . This may improve membrane permeability but reduce aqueous solubility.

Carboxylic Acid Position :

- The 2-carboxylic acid in the target compound differs from 4-carboxylic acid derivatives (e.g., –8). Positional changes influence hydrogen-bonding capacity and steric accessibility, critical for receptor interactions.

Comparative Pharmacological Data: While 2-(4-propoxyphenyl)quinoline derivatives () show efflux pump inhibition (65% at 50 µM), the target oxazole analogue lacks direct biological data in the provided evidence .

Biological Activity

5-(4-Propoxyphenyl)oxazole-2-carboxylic acid is a heterocyclic compound characterized by its oxazole ring and a propoxyphenyl substituent. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.25 g/mol. The structure features a carboxylic acid group at the 2-position of the oxazole ring, which contributes to its chemical reactivity and potential biological activity.

Antimicrobial Activity

Research has shown that compounds containing oxazole rings exhibit various antimicrobial properties. A comprehensive review on oxazole derivatives highlighted their effectiveness against several microbial strains, including bacteria and fungi. For instance, derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/ml against certain fungal strains such as Candida albicans and Aspergillus niger .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorocytosine | 3.2 | Candida albicans |

| Other Oxazole Derivatives | Varies | Various |

Antiviral Activity

The antiviral potential of oxazole derivatives has been explored in various studies. For example, certain compounds have shown significant activity against picornaviruses, with IC50 values as low as 0.004 µM for effective antiviral agents in related studies . While specific data on this compound's antiviral activity is limited, its structural similarities to other active compounds suggest potential efficacy.

Anti-inflammatory Properties

Oxazole derivatives have also been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases . The specific anti-inflammatory activity of this compound remains to be thoroughly investigated but is an area of interest given the compound's structural characteristics.

Case Studies

- Antimicrobial Evaluation : A study investigated various oxazole derivatives against Candida species, revealing that modifications in substituents significantly influenced their antimicrobial efficacy. This suggests that similar evaluations for this compound could yield valuable insights into its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that the presence of lipophilic or hydrophilic groups can dramatically alter biological activity. For instance, the introduction of different alkyl chains in related compounds affected their antiviral activities against enteroviruses . Such findings underscore the importance of further exploring how variations in the propoxyphenyl group might influence the biological activity of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-Propoxyphenyl)oxazole-2-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : A plausible synthesis involves coupling a 4-propoxyphenyl group to an oxazole core. For example, ethyl 5-(4-substituted-phenyl)oxazole-4-carboxylate derivatives (e.g., ethyl 5-(4-aminophenyl)oxazole-4-carboxylate) can serve as intermediates . Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Alternative routes may use Suzuki-Miyaura coupling to introduce the aryl group, followed by oxidation or functional group interconversion. Key intermediates include halogenated oxazole precursors and protected propoxyphenyl boronic acids.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the oxazole ring structure, propoxyphenyl substituent, and carboxylic acid group. Aromatic protons typically appear between δ 6.8–8.0 ppm, while the oxazole protons resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass Spectrometry (HRMS) : Provides molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula.

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acids are hygroscopic . For long-term stability, lyophilize the compound and store in amber vials to minimize photodegradation.

Q. What are the solubility profiles of this compound in common solvents?

- Methodological Answer : The compound is likely sparingly soluble in water due to the hydrophobic propoxyphenyl group but soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). Solubility can be enhanced by deprotonating the carboxylic acid with aqueous sodium bicarbonate (pH 8–9). Use the shake-flask method to quantify solubility in buffered systems (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How do electronic effects of the 4-propoxy substituent influence the reactivity of the oxazole ring?

- Methodological Answer : The electron-donating propoxy group activates the oxazole ring toward electrophilic substitution at the 4-position (meta to the substituent). Computational studies (e.g., DFT calculations) can map electron density distribution. Experimentally, bromination or nitration reactions can probe regioselectivity. Compare reactivity with analogs lacking the propoxy group (e.g., 5-phenyloxazole-2-carboxylic acid) to isolate electronic effects .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess oxidative O-dealkylation of the propoxy group, which may reduce activity in vivo .

- Formulation Optimization : Improve bioavailability via prodrug strategies (e.g., esterification of the carboxylic acid) or nanoparticle encapsulation.

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs or LC-MS/MS .

Q. How can computational methods predict binding affinity to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cyclooxygenase-2 or kinases). Focus on hydrogen bonding between the carboxylic acid and catalytic residues.

- Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100+ ns. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the potential metabolic pathways in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Cytochrome P450-mediated O-dealkylation of the propoxy group to form 5-(4-hydroxyphenyl)oxazole-2-carboxylic acid.

- Phase II Metabolism : Glucuronidation or sulfation of the hydroxylated metabolite.

- Analytical Workflow : Incubate with rat/human liver microsomes, then identify metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.